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Compound of Interest

Compound Name: Barbamide

Cat. No.: B15619144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of

Barbamide and its analogs. Barbamide, a lipopeptide of marine cyanobacterial origin, has

garnered interest for its unique chemical structure and biological activities. While initially

identified for its molluscicidal properties, recent studies have unveiled its interactions with

central nervous system (CNS) receptors, positioning it as a scaffold for potential therapeutic

development. This document summarizes the available quantitative data, details relevant

experimental protocols, and visualizes key biological interactions to facilitate further research

and development in this area.

Data Presentation: Comparative Biological Activity
The biological activity of Barbamide has been characterized, revealing its affinity for several

CNS receptors. Notably, Barbamide itself exhibits limited cytotoxicity against mammalian cell

lines. The following table summarizes the binding affinities of Barbamide for various receptors.

Data for direct structural analogs of Barbamide remains limited in publicly available literature.
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Compound
Target
Receptor

Binding
Affinity (Kᵢ,
nM)

Cytotoxicity Reference

Barbamide
Kappa Opioid

Receptor (KOR)
79.14 Low cytotoxicity [1]

Sigma-1

Receptor
2256 Low cytotoxicity [1]

Sigma-2

Receptor

(TMEM97)

2640 Low cytotoxicity [1]

Dopamine D3

Receptor (D₃R)
446 Low cytotoxicity [1]

Dopamine

Transporter

(DAT)

3100 Low cytotoxicity [1]

Note: A comprehensive SAR table with a range of synthetic Barbamide analogs is not yet

available in the literature. The data presented here is for the parent compound, Barbamide.

Known Analogs and Related Compounds
Several natural analogs of Barbamide have been identified, including barbaleucamide A,

dysidenin, and dysidenamide. While their structures are known, comparative biological activity

data is not extensively reported in the literature.[1]

A related class of compounds, the veraguamides, also isolated from marine cyanobacteria,

have shown affinity for the sigma-2 receptor and some cytotoxic activity against specific cancer

cell lines. For instance, veraguamide O displays an IC50 of 13 µM against the MDA-MB-231

triple-negative breast cancer cell line, while showing no cytotoxicity against MCF-7 estrogen

receptor-positive cells at concentrations greater than 100 µM.[2] This suggests that the

Barbamide and veraguamide scaffolds may offer avenues for developing selective cytotoxic

agents.
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Experimental Protocols
The following are detailed methodologies for key experiments relevant to the SAR studies of

Barbamide analogs.

Receptor Binding Assays
These assays are crucial for determining the affinity of Barbamide analogs for their target

receptors. A common method is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific receptor.

Materials:

Cell membranes expressing the target receptor (e.g., KOR, Sigma-1, Sigma-2).

Radioligand specific for the target receptor (e.g., [³H]-Diprenorphine for KOR).

Test compounds (Barbamide analogs).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation vials and scintillation cocktail.

Filter plates and a cell harvester.

Scintillation counter.

Procedure:

Preparation: Prepare serial dilutions of the test compounds.

Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying

concentrations of the test compound in the assay buffer. Include wells for total binding

(membranes + radioligand) and non-specific binding (membranes + radioligand + a high

concentration of a known unlabeled ligand).

Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the contents

of each well through a filter plate to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of

the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ

value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the

concentration of the radioligand and Kᴅ is its dissociation constant.

Cytotoxicity Assays (e.g., MTT Assay)
This assay is used to assess the effect of Barbamide analogs on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on

cancer or normal cell lines.

Materials:

Mammalian cell lines (e.g., MDA-MB-231, MCF-7, HEK-293).

Cell culture medium and supplements.

96-well cell culture plates.

Test compounds (Barbamide analogs).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Microplate reader.

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated control wells.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,

viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple

formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a

specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC50 value by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
The following diagrams illustrate the known biological interactions of Barbamide and a general

workflow for screening its analogs.
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Caption: Interactions of Barbamide with CNS receptors and its effect on calcium signaling.
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Caption: General workflow for the structural activity relationship (SAR) studies of Barbamide
analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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